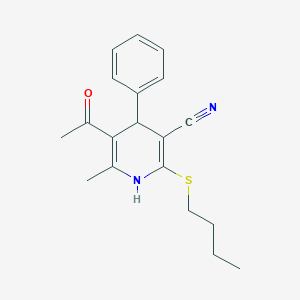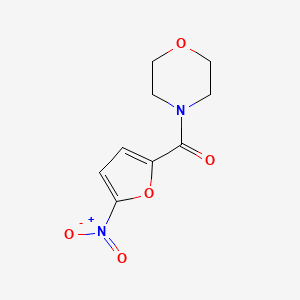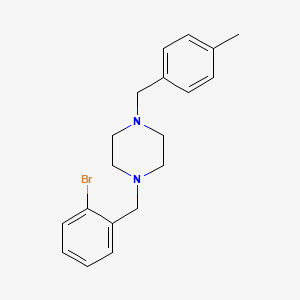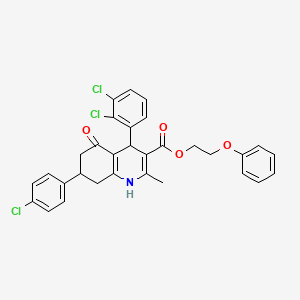
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the pyridine family and has been extensively studied for its pharmacological properties.
作用机制
The exact mechanism of action of 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, cancer, and neurodegeneration. The compound has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been found to inhibit the proliferation and migration of cancer cells by modulating various signaling pathways involved in cancer progression. In addition, 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile in lab experiments include its high potency and selectivity towards various enzymes involved in inflammation, cancer, and neurodegeneration. The compound is also relatively easy to synthesize and has been optimized to yield high purity and high yield. However, the limitations of using 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
For research on 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile include the development of more potent and selective analogs of the compound for use in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound may also be used as a lead compound for the development of novel drugs targeting various enzymes involved in disease progression. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
合成方法
The synthesis of 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile involves the reaction of 2-butylthio-3-methyl-4-phenyl-3-penten-2-one with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis process has been optimized to yield high purity and high yield of the compound.
科学研究应用
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
5-acetyl-2-butylsulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-4-5-11-23-19-16(12-20)18(15-9-7-6-8-10-15)17(14(3)22)13(2)21-19/h6-10,18,21H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHMZSXZEIRFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5235040.png)

![methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}benzoate](/img/structure/B5235042.png)
![3-chloro-N-cyclohexyl-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5235051.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-naphthoate](/img/structure/B5235058.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
![N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5235075.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5235093.png)

![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)
![3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5235101.png)

![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)